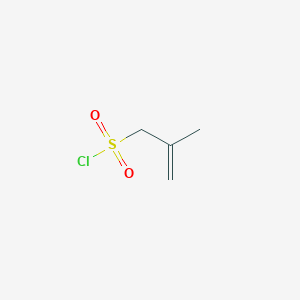

2-Methylprop-2-ene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylprop-2-ene-1-sulfonyl chloride is a synthetic compound that has been widely used in scientific research. It is also known as mesyl chloride or methanesulfonyl chloride. This compound is a colorless liquid that has a pungent odor. It is used as a reagent in organic synthesis and is also used to prepare mesylates, which are important intermediates in organic chemistry.

Scientific Research Applications

Catalysis and Synthesis

2-Methylprop-2-ene-1-sulfonyl chloride has been utilized in palladium-catalyzed desulfinylative C–C allylation reactions with Grignard reagents and enolates. This process involves the formation of neopentyl alk-2-ene sulfonates, and the regioselectivity of the reactions can be manipulated based on the catalyst used (Volla, Dubbaka, & Vogel, 2009).

Organic Synthesis and Isomerization

2-Methylprop-2-ene-1-sulfonyl fluorides, prepared via reactions with methallylsilanes and sulfur dioxide, have shown applications in the synthesis of 1-aryl-3-methyl-1,3-dienes and their low-temperature isomerization. This chemical process is significant for the formation of specific organic compounds, particularly in the field of organic synthesis (Dubbaka & Vogel, 2005).

Cross-Coupling Reactions

In the field of carbon-carbon cross-coupling reactions, 2-methylprop-2-ene-1-sulfonyl chloride has been employed. It has been demonstrated to be effective in forming C-C double bonds using sulfonyl derivatives, particularly in reactions involving the oxyallylation cascades. This showcases its utility in complex organic synthesis processes (Dubbaka, 2005).

Iron-Catalyzed Reactions

This chemical has also been used in iron-catalyzed desulfinylative cross-coupling reactions with different Grignard reagents, proving its versatility in catalysis. The process involves the synthesis of alk-2-enesulfonyl chlorides and the exploration of their regioselectivity and scope in various allylation reactions (Volla, Marković, Dubbaka, & Vogel, 2009).

Annuloselectivity and Stereoselectivity in Organic Chemistry

2-Methylprop-2-ene-1-sulfonyl chloride influences the annuloselectivity and stereoselectivity in sulfa-Staudinger cycloadditions, a key reaction in organic chemistry. This impact is particularly pronounced with various substituents, affecting the outcomes of reactions involving imines and sulfonyl chlorides (Yang, Chen, & Xu, 2015).

properties

IUPAC Name |

2-methylprop-2-ene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAZFVPADZFXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)

![(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2597717.png)

![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2597720.png)

![8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2597727.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2597730.png)